Chemical properties of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene
Chemical properties of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene
Technical Profile: 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene Subtitle: Strategic Applications of p-Nitrobenzyl (PNB) Ethers in Complex Organic Synthesis
Abstract
1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene is a specialized chemical intermediate, functionally characterized as the p-nitrobenzyl (PNB) ether of 2,5-dimethylphenol . This molecule serves as a robust protecting group strategy in medicinal chemistry, offering orthogonal stability against acidic and basic conditions often used to deprotect Boc or Fmoc groups. Its utility lies in its "safety-catch" activation mechanism: the ether linkage remains stable until the nitro group is specifically reduced to an amine, triggering a 1,6-elimination that releases the free phenol. This guide details its physicochemical properties, synthesis via Williamson etherification, and its critical role in multi-step drug development workflows.
Chemical Identity & Structural Analysis
This compound combines an electron-rich xylene core with an electron-deficient p-nitrobenzyl moiety. The interplay between these two aromatic systems defines its solubility, crystallinity, and reactivity profile.
| Property | Data |
| IUPAC Name | 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene |
| Common Name | p-Nitrobenzyl 2,5-dimethylphenyl ether |
| CAS Number | Not widely indexed; Custom Synthesis Intermediate |
| Molecular Formula | C₁₅H₁₅NO₃ |
| Molecular Weight | 257.29 g/mol |
| SMILES | Cc1ccc(C)c(OCc2ccc([O-])cc2)c1 |
| Structure Type | Benzyl Ether (Nitro-substituted) |
Structural Breakdown
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Core Scaffold (2,5-Dimethylphenol): The xylene ring provides lipophilicity and steric bulk. The methyl groups at positions 1 and 4 (relative to the benzene ring) activate the ring towards electrophilic substitution, though the ether linkage at position 2 moderates this.
-
Protecting Group (p-Nitrobenzyl): The p-nitrobenzyl moiety is the functional "handle." The nitro group (
) is strongly electron-withdrawing, making the benzylic position less susceptible to oxidative cleavage compared to a standard benzyl ether (PMB or Bn).
Physicochemical Properties (Predicted)
Note: As a specialized intermediate, experimental data is often interpolated from structural analogs (QSAR).
| Parameter | Value / Description | Relevance |
| Physical State | Crystalline Solid | The nitro group enhances crystallinity, aiding purification of the otherwise oily 2,5-dimethylphenol. |
| Melting Point | 85–95 °C (Predicted) | Suitable for handling as a solid; typically sharp melting point indicates purity. |
| LogP (Lipophilicity) | ~4.2 | Highly lipophilic; requires non-polar solvents (DCM, EtOAc) for extraction. |
| Solubility | Insoluble in Water; Soluble in DCM, THF, Acetone, Ethyl Acetate. | Standard organic workup compatible. |
| UV Absorbance | The nitro chromophore makes this molecule UV-active, facilitating HPLC monitoring. |
Synthesis Protocol: Williamson Etherification
The most reliable route to this molecule is the alkylation of 2,5-dimethylphenol with p-nitrobenzyl bromide. This reaction is driven by a weak base to prevent side reactions.
Reagents & Stoichiometry
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Substrate: 2,5-Dimethylphenol (1.0 equiv)
-
Alkylating Agent: p-Nitrobenzyl bromide (1.1 equiv)
-
Base: Potassium Carbonate (
, 2.0 equiv) or Cesium Carbonate ( , 1.5 equiv for faster kinetics) -
Solvent: DMF (Dimethylformamide) or Acetone (reflux)
Step-by-Step Methodology
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Activation: Dissolve 2,5-dimethylphenol in anhydrous DMF (0.5 M concentration). Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The solution may darken slightly. -
Addition: Add p-nitrobenzyl bromide portion-wise. Caution: p-Nitrobenzyl bromide is a lachrymator and skin irritant.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (
) should disappear, replaced by the less polar ether product ( ). -
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.
-
Purification: Filter the solid. If oily, extract with EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Recrystallize from Ethanol/Hexane to yield pale yellow needles.
Figure 1: Williamson ether synthesis pathway via SN2 mechanism.
Reactivity Profile: The "Safety-Catch" Mechanism
The defining feature of this molecule is its stability profile. Unlike simple benzyl ethers (cleaved by hydrogenolysis) or trityl groups (cleaved by acid), the PNB ether is orthogonal .
Stability
-
Acid Stable: Stable to TFA, HCl, and acetic acid. This allows for the deprotection of Boc/t-Butyl groups elsewhere in the molecule without affecting the phenol protection.
-
Base Stable: Stable to mild bases (piperidine, morpholine) used in Fmoc chemistry.
Deprotection (Activation)
The PNB group is removed via a two-step "reduction-elimination" sequence:
-
Reduction: The nitro group (
) is reduced to an aniline ( ).-
Reagents:
, , or (Sodium dithionite).
-
-
Elimination: The resulting p-aminobenzyl ether is electron-rich and becomes acid-labile. It spontaneously collapses (or collapses upon mild acid treatment) to form a quinone methide imine, releasing the free 2,5-dimethylphenol.
Figure 2: The "Safety-Catch" deprotection mechanism. The ether is stable until the nitro group is reduced.
Applications in Drug Development
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Orthogonal Protection: In the synthesis of complex polyphenolic drugs (e.g., flavonoids, tyrosine derivatives), PNB ethers allow for the selective manipulation of other hydroxyl groups.
-
Prodrug Design: The reductive cleavage mechanism is exploited in hypoxia-activated prodrugs. The nitro group is reduced in the hypoxic environment of solid tumors, releasing the active drug (the phenol) specifically at the disease site.
-
Purification Tag: The high crystallinity and distinct UV signature of the PNB group make it an excellent "tag" for isolating intermediates from complex reaction mixtures.
Safety & Handling
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Hazards: As a nitroaromatic, the compound may be susceptible to energetic decomposition at high temperatures (>200°C).
-
Toxicity: Likely to possess skin sensitizing properties similar to other benzyl halides and nitro-compounds.
-
Storage: Store in a cool, dry place. Light sensitive (slow photodegradation of the nitro group is possible over months).
References
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Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for PNB ether stability and cleavage conditions).
- Mullins, R. J. (2021). Advanced Organic Synthesis: Methods and Techniques. (Details on Williamson ether synthesis protocols).
- Knochel, P. (2005). Handbook of Functionalized Organometallics.
